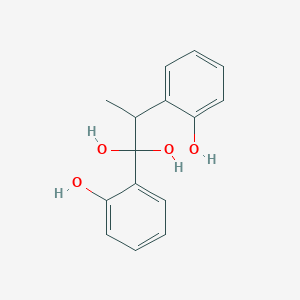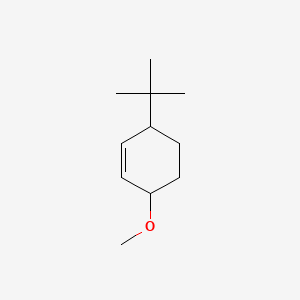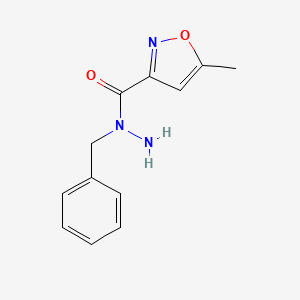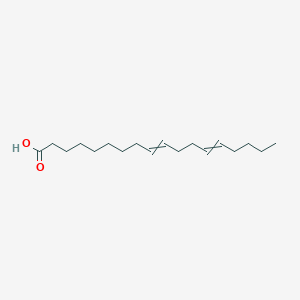
Octadeca-9,13-dienoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Octadeca-9,13-dienoic acid, also known as linoleic acid, is a polyunsaturated omega-6 fatty acid. It is an essential fatty acid, meaning that it is necessary for human health but cannot be synthesized by the body. Therefore, it must be obtained through diet. This compound is found in many vegetable oils, including sunflower, safflower, and soybean oils .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of octadeca-9,13-dienoic acid can be achieved through various methods. One common approach involves the alkali-isomerization of methyl linoleate, followed by low-temperature crystallization from acetone . Another method involves the use of high-performance liquid chromatography to separate the compound from other isomeric acids .
Industrial Production Methods
Industrial production of this compound typically involves the extraction of the compound from natural sources, such as vegetable oils. The oils are subjected to processes like cold pressing or solvent extraction to isolate the fatty acids. The extracted fatty acids are then purified through distillation or crystallization techniques .
Análisis De Reacciones Químicas
Types of Reactions
Octadeca-9,13-dienoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: This reaction typically involves the use of oxygen or other oxidizing agents.
Substitution: Halogenation reactions can occur, where halogens like chlorine or bromine are introduced to the compound under specific conditions.
Major Products
Oxidation: Produces hydroperoxides and other oxidized derivatives.
Reduction: Results in the formation of stearic acid.
Substitution: Leads to the formation of halogenated fatty acids.
Aplicaciones Científicas De Investigación
Octadeca-9,13-dienoic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various chemical compounds.
Biology: Plays a crucial role in cell membrane structure and function.
Medicine: Studied for its potential benefits in reducing inflammation and improving cardiovascular health.
Industry: Used in the production of soaps, emulsifiers, and cosmetics
Mecanismo De Acción
The mechanism of action of octadeca-9,13-dienoic acid involves its incorporation into cell membranes, where it influences membrane fluidity and function. It also serves as a precursor for the synthesis of signaling molecules like prostaglandins and leukotrienes, which are involved in inflammatory responses .
Comparación Con Compuestos Similares
Similar Compounds
Oleic Acid: A monounsaturated omega-9 fatty acid.
Alpha-Linolenic Acid: A polyunsaturated omega-3 fatty acid.
Arachidonic Acid: A polyunsaturated omega-6 fatty acid
Uniqueness
Octadeca-9,13-dienoic acid is unique due to its specific structure, which includes two double bonds at the 9th and 13th positions. This structure allows it to participate in various biochemical pathways and contribute to the synthesis of essential signaling molecules .
Propiedades
Número CAS |
73985-26-9 |
|---|---|
Fórmula molecular |
C18H32O2 |
Peso molecular |
280.4 g/mol |
Nombre IUPAC |
octadeca-9,13-dienoic acid |
InChI |
InChI=1S/C18H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h5-6,9-10H,2-4,7-8,11-17H2,1H3,(H,19,20) |
Clave InChI |
PTZHXFYJEGLBBA-UHFFFAOYSA-N |
SMILES canónico |
CCCCC=CCCC=CCCCCCCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


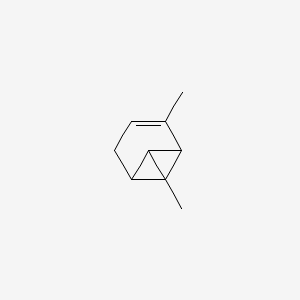
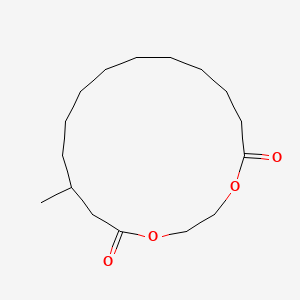
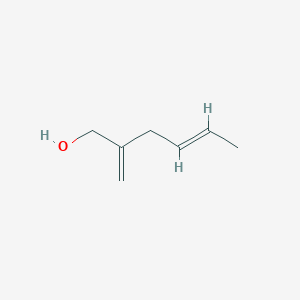

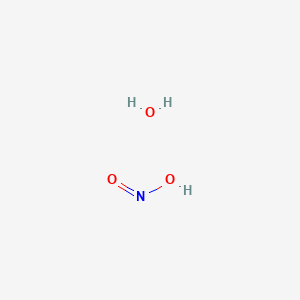
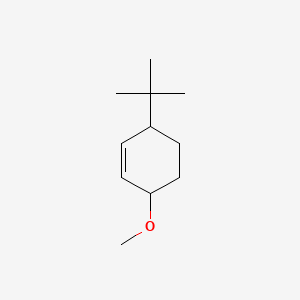
phosphane](/img/structure/B14459667.png)
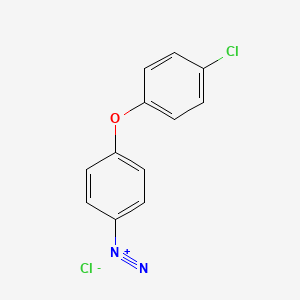
![2-[Di(propan-2-yl)amino]ethanesulfonic acid;hydrochloride](/img/structure/B14459674.png)
